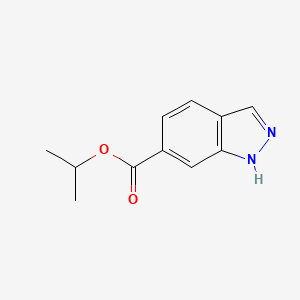

Isopropyl 1H-indazole-6-carboxylate

Description

Significance of Indazole Scaffolds in Advanced Chemical Synthesis

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. This versatility has led to the incorporation of the indazole moiety into numerous approved drugs and clinical candidates. semanticscholar.orgbldpharm.comnih.govnist.govorgsyn.org The unique arrangement of nitrogen atoms within the indazole ring allows for a variety of intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

The synthesis of substituted indazoles is a vibrant area of organic chemistry research. nih.gov Chemists have developed a multitude of strategies to construct and functionalize the indazole core, enabling the creation of diverse libraries of compounds for biological screening. nih.gov These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

The 1H-Indazole-6-carboxylate Moiety as a Synthetic Target and Intermediate

The 1H-indazole-6-carboxylate moiety, which includes the isopropyl ester, is a particularly valuable synthetic intermediate. The carboxylic acid or ester functional group at the 6-position provides a convenient handle for further chemical modifications. This allows for the attachment of various other molecular fragments, a key strategy in the design of new drugs.

The synthesis of the parent 1H-indazole-6-carboxylic acid is a critical first step. sigmaaldrich.com From this acid, various esters, including the isopropyl ester, can be prepared through standard esterification procedures, such as the Fischer esterification, which involves reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. diva-portal.orgijprt.org While specific procedural details for the synthesis of Isopropyl 1H-indazole-6-carboxylate are not extensively documented in publicly available literature, the general principles of esterification are well-established.

Scope of Academic Research on this compound and Related Esters

Academic research on this compound itself is limited. However, extensive research exists for the broader class of indazole-6-carboxylate esters and the parent carboxylic acid. This body of work primarily focuses on their use as building blocks in the synthesis of more complex molecules with potential therapeutic applications. For example, the related methyl and ethyl esters of 1H-indazole-6-carboxylic acid have been utilized in the development of various bioactive compounds. chembk.com The research underscores the importance of this class of compounds as versatile intermediates in drug discovery and development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)15-11(14)8-3-4-9-6-12-13-10(9)5-8/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBNXMVASCERMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Isopropyl 1h Indazole 6 Carboxylate and Analogues

Construction of the 1H-Indazole Core Structure

The formation of the 1H-indazole ring system is a critical step, and numerous synthetic strategies have been devised to achieve this. These can be broadly categorized into transition-metal-catalyzed reactions, classical cyclization methods, and efficient one-pot protocols.

Transition-Metal-Catalyzed Annulation and C-H Activation Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis of functionalized indazoles, often proceeding through C-H activation and annulation pathways. nih.gov These methods offer high efficiency and regioselectivity.

Rhodium-based catalysts have been extensively utilized in these transformations. For instance, a Rh(III)/Cu(II) co-catalyzed system enables the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes to afford 1H-indazoles. nih.gov This reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on both starting materials. nih.gov Another Rh(III)-catalyzed approach involves the reaction of azobenzenes with aldehydes, where the azo group directs the ortho C-H activation, leading to the formation of N-aryl-2H-indazoles. nih.gov The development of removable aryl groups in this method provides access to N-unsubstituted indazoles. nih.gov

Iridium catalysts have also been employed for the C-H alkynylation of arenes, which can be a step towards more complex indazole derivatives. acs.org Furthermore, cobalt-catalyzed C-H activation has been demonstrated in the synthesis of 1H-indazoles, showcasing the versatility of different transition metals in these synthetic routes. researchgate.net

These transition-metal-catalyzed methods often involve the formation of a metallacycle intermediate, followed by reductive elimination or other bond-forming steps to construct the indazole ring. The choice of metal, ligand, and oxidant can significantly influence the reaction outcome, including yield and regioselectivity. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Indazoles

| Catalyst System | Starting Materials | Product Type | Key Features |

| Rh(III)/Cu(II) | Ethyl benzimidates and nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and annulation. nih.gov |

| Rh(III) | Azobenzenes and aldehydes | N-Aryl-2H-indazoles | Azo-directed C-H activation. nih.gov |

| Co(III)/Cu(II) | Not specified | 1H-Indazoles | C-H activation pathway. researchgate.net |

| Ir(III) | Arenes and alkynes | Alkynylated arenes | C-H alkynylation. acs.org |

Cyclization Reactions for Indazole Formation

Classical cyclization reactions remain a cornerstone of indazole synthesis, often relying on the formation of a key N-N bond and subsequent ring closure. These methods can be metal-free or utilize metal mediation.

One common approach involves the reductive cyclization of o-nitro-ketoximes. researchgate.net Another well-established method is the intramolecular Ullmann reaction, which involves the copper-catalyzed cyclization of a hydrazone derived from an ortho-haloaryl aldehyde or ketone. thieme-connect.com This method has been shown to be scalable. thieme-connect.com

The reaction of o-halobenzonitriles with hydrazine (B178648) derivatives, often catalyzed by copper, provides a route to 3-aminoindazoles. organic-chemistry.org Furthermore, the cyclization of arylhydrazones derived from o-haloaryl carbonyl compounds can be promoted by various catalysts, including copper and palladium. researchgate.netnih.gov A metal-free alternative involves the deprotonation of the arylhydrazone followed by a nucleophilic aromatic substitution (SNAr) to close the ring, particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.gov

The Davis-Beirut reaction, involving the reaction of 2-nitrobenzaldehydes with anilines, and subsequent variations, also provides a pathway to indazole derivatives. The intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base is another example of a cyclization strategy. organic-chemistry.org

Table 2: Selected Cyclization Reactions for Indazole Synthesis

| Reaction Type | Key Precursor | Reagents/Catalysts | Product Type |

| Reductive Cyclization | o-Nitro-ketoximes | Reducing agents | 1H-Indazoles. researchgate.net |

| Intramolecular Ullmann | o-Haloaryl hydrazones | Copper catalyst, base | 1H-Indazoles. thieme-connect.com |

| SNAr Cyclization | o-Haloarylhydrazones | Base | 1-Aryl-1H-indazoles. nih.gov |

| Intramolecular Amination | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Base (e.g., t-BuOK) | 1-Aryl-1H-indazoles. organic-chemistry.org |

One-Pot Synthetic Protocols for 1H-Indazoles

One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for the preparation of 1H-indazoles have been developed.

A notable example is the reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, which proceeds via an aryne annulation to afford 1-alkyl-1H-indazoles in a single step. nih.gov This method offers high yields and a direct route to these important compounds. nih.govrsc.org Another one-pot approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which is metal-free and tolerant of various functional groups. organic-chemistry.org

Copper-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazoles, providing good yields and tolerance for aromatic ring functionality. mdpi.com Additionally, a general one-pot protocol for the formation of 1-aryl-1H-indazoles has been achieved, expanding the scope beyond the limitations of SNAr cyclizations. nih.gov This often involves the in-situ formation of an arylhydrazone followed by a catalyzed or base-mediated cyclization. researchgate.netnih.gov

Electrochemical methods also offer a sustainable approach to one-pot indazole synthesis through the radical Csp2–H/N–H cyclization of arylhydrazones. rsc.org

Esterification Methods for the Formation of Isopropyl 1H-Indazole-6-carboxylate

Once the 1H-indazole core, specifically 1H-indazole-6-carboxylic acid, is obtained, the final step is the introduction of the isopropyl ester group. This can be accomplished through direct esterification or transesterification.

Direct Esterification of 1H-Indazole-6-carboxylic Acid

Direct esterification of 1H-indazole-6-carboxylic acid with isopropanol (B130326) is a straightforward method. This reaction is typically acid-catalyzed, using a strong acid like sulfuric acid, and often requires heating to drive the equilibrium towards the product. The use of an excess of isopropanol can also favor ester formation.

While specific literature on the direct esterification of 1H-indazole-6-carboxylic acid to its isopropyl ester is not abundant in the provided context, the general principles of Fischer esterification are applicable. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by isopropanol and subsequent elimination of water.

A related synthesis of indazole-3-carboxylic acid derivatives from 2-nitrophenylacetic acid involves an esterification step. semanticscholar.org For example, methyl and ethyl esters were prepared by refluxing the corresponding carboxylic acid in methanol (B129727) or ethanol (B145695) with concentrated sulfuric acid. semanticscholar.org A similar protocol could be adapted for the synthesis of this compound.

Transesterification Processes of Indazole-Carboxylates

Transesterification offers an alternative route to this compound, starting from a different ester of 1H-indazole-6-carboxylic acid, such as the methyl or ethyl ester. This process involves reacting the starting ester with isopropanol in the presence of an acid or base catalyst.

This method can be particularly useful if, for instance, the methyl or ethyl ester is more readily available or easier to synthesize. The equilibrium of the reaction can be shifted towards the desired isopropyl ester by using a large excess of isopropanol or by removing the lower-boiling alcohol (methanol or ethanol) as it is formed.

Studies on synthetic cannabinoids have shown that indazole-3-carboxamide derivatives with a methyl ester moiety can undergo transesterification in the presence of ethanol, mediated by carboxylesterases in vitro. nih.gov While this is a biological context, it demonstrates the chemical feasibility of transesterification on the indazole scaffold.

Regioselective Introduction of Alkyl Groups to the Indazole Nitrogen Atoms (N1, N2)

The direct alkylation of 1H-indazoles often presents a significant challenge, typically yielding a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org Consequently, the development of regioselective alkylation methods is of paramount importance for the efficient synthesis of specific indazole-based drug candidates. nih.govresearchgate.net The inherent tautomerism of the indazole ring, where the N-H hydrogen can reside on either nitrogen, further complicates selective functionalization. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov

Control of N1/N2 Regioselectivity in Indazole Alkylation

The regiochemical outcome of indazole alkylation is a delicate interplay of electronic and steric factors of the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.gov Research has demonstrated that the strategic placement of substituents on the indazole core can profoundly influence the site of alkylation.

For instance, studies have shown that employing indazoles with specific substitutions can lead to excellent regioselectivity. The use of C-7 substituted indazoles with electron-withdrawing groups like nitro (NO₂) or methoxycarbonyl (CO₂Me) has been shown to confer high N2 regioselectivity, with ratios of ≥ 96%. nih.gov Conversely, for a range of C-3 substituted indazoles, including those with carboxymethyl, tert-butyl, acetyl (COMe), and carboxamide groups, high N1 regioselectivity (>99%) was achieved using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the mechanisms governing this selectivity. nih.govbeilstein-journals.org These studies suggest that for certain substrates like methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products. nih.govbeilstein-journals.org In the absence of such chelation, other non-covalent interactions can direct the alkylation to the N2 position. nih.govbeilstein-journals.org This highlights the potential to control regioselectivity by choosing appropriate reagents that can engage in specific interactions with the indazole substrate. nih.gov

Influence of Reaction Conditions and Alkylating Agents on Regioselectivity

The choice of base, solvent, and alkylating agent are critical levers for controlling the N1/N2 regioselectivity in indazole alkylation. nih.gov A combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven to be a promising system for achieving N1-selective alkylation, particularly with primary alkyl halides and secondary alkyl tosylates as electrophiles. nih.govresearchgate.net This high N1 selectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the alkylating agent to the N1 position. nih.gov The disruption of this tight ion pair, for example by the addition of a crown ether, leads to a decrease in N1 selectivity. nih.gov

In contrast, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer. nih.gov For example, the reaction of an indazole with an alcohol under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) can result in a significant preference for the N2 product. nih.gov

The nature of the alkylating agent itself also plays a significant role. While primary alkyl halides and tosylates work well in the NaH/THF system for N1 selectivity, the use of different electrophiles can alter the outcome. nih.gov For instance, trifluoromethanesulfonic acid (TfOH) has been utilized to catalyze a highly selective N2-alkylation of indazoles with diazo compounds, offering a metal-free alternative. rsc.org Similarly, the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of an acid catalyst can also lead to selective N2-alkylation. organic-chemistry.orgwuxibiology.com

| Condition | Predominant Isomer | Notes |

| NaH in THF | N1 | Effective with primary alkyl halides and secondary alkyl tosylates. nih.govresearchgate.net |

| Mitsunobu Reaction | N2 | Shows a strong preference for the N2 regioisomer. nih.gov |

| TfOH with Diazo Compounds | N2 | Metal-free catalytic system with high regioselectivity. rsc.org |

| Alkyl 2,2,2-trichloroacetimidates | N2 | Acid-catalyzed selective N2-alkylation. organic-chemistry.orgwuxibiology.com |

| Cs₂CO₃ in Dioxane | N1 | Chelation of the cesium ion can drive N1 selectivity. nih.govbeilstein-journals.org |

Advanced Synthetic Methodologies for Indazole-6-carboxylate Derivatives

Beyond the fundamental challenges of regioselectivity, the development of practical and sustainable methods for the synthesis of indazole-6-carboxylate derivatives is a key area of research. This includes creating scalable protocols suitable for industrial production and incorporating green chemistry principles to minimize environmental impact.

Scalable Synthesis Protocols

The ability to produce large quantities of a target molecule is crucial for its development as a pharmaceutical. Several methods for the synthesis of indazole-3-carboxylic acid and its esters, which are precursors to compounds like this compound, have been developed with scalability in mind.

One patented approach for the large-scale synthesis of isopropyl 1H-indazole-3-carboxylates involves the reduction of isopropyl 2-nitrophenylacetates. semanticscholar.org Another scalable route to indazole-3-carboxylic acid starts from commercially available phenylhydrazine (B124118) and benzaldehyde, proceeding through a diazonium-free pathway, which enhances safety and ease of scale-up. google.com Furthermore, gram-scale synthesis has been successfully demonstrated for certain N2-alkylated indazoles, highlighting the practical applicability of these methods. rsc.org The development of efficient methods for synthesizing key intermediates, such as 4,5-disubstituted oxazoles directly from carboxylic acids, can also contribute to more streamlined and scalable total syntheses of complex indazole-containing molecules. nih.gov

Green Chemistry Principles in Indazole Synthesis

The integration of green chemistry principles into the synthesis of indazoles is an increasingly important focus. benthamdirect.combohrium.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions to create more sustainable synthetic processes. rsc.org

Recent advances have highlighted the use of greener solvents like polyethylene (B3416737) glycol (PEG) in the synthesis of 2H-indazole derivatives. organic-chemistry.orgacs.org Copper(I) oxide nanoparticles have been employed as a catalyst in PEG, providing an efficient and ligand-free method for the three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org The use of isopropanol as a green solvent for the synthesis of copper oxide nanoparticles further enhances the sustainability of the process. acs.org

Photocatalysis represents another promising green approach. A metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed for the synthesis of 2H-indazoles. rsc.org This method is efficient, fast, and demonstrates good functional group tolerance. rsc.org The use of organic borates, which are generally non-toxic, as reagents in these transformations further underscores the commitment to environmentally friendly chemistry. rsc.org

Mechanistic Investigations of Indazole 6 Carboxylate Formation and Reactivity

Elucidation of Reaction Pathways via Detailed Mechanistic Studies

The construction of the indazole ring system can be achieved through various sophisticated reaction pathways, each with a unique mechanistic sequence. Detailed studies have illuminated several key approaches.

One prominent pathway involves the transition-metal-catalyzed functionalization of a C-H bond followed by an annulation or cyclization step. nih.gov For instance, Rhodium(III)-catalyzed reactions can proceed through the direct addition of an azobenzene (B91143) C-H bond to an aldehyde. acs.org The reaction is initiated by the C-H activation of the azobenzene, which then adds across the carbonyl group of the aldehyde. The resulting intermediate is then trapped by the nucleophilic azo moiety, leading to cyclization and subsequent aromatization to form the 2-aryl-2H-indazole product. acs.org A similar strategy using Rh(III) catalysis involves the annulation of phthalazinones with allenes, which occurs via a sequence of C-H activation, olefin insertion, β-hydride elimination, and finally, intramolecular cyclization. nih.gov

Another well-established pathway is the [3+2] cycloaddition. This method often involves the reaction of an aryne with a diazo compound. orgsyn.org The aryne, generated in situ, reacts with the diazo compound in a cycloaddition to form the indazole skeleton directly. The reaction conditions can be tuned to favor the formation of different isomers. orgsyn.org

Intramolecular oxidative C-H amination represents a further distinct pathway. In a method mediated by a silver(I) oxidant, arylhydrazones undergo cyclization to form 1H-indazoles. nih.gov Mechanistic studies suggest this transformation proceeds via a single electron transfer (SET) event, highlighting an outer-sphere electron transfer mechanism. nih.gov

Finally, synergistic catalytic systems have been developed to construct the indazole core. A cobalt and copper catalytic system, for example, can be used to synthesize 1H-indazoles, offering a more cost-effective alternative to precious metal catalysts like rhodium. nih.gov The proposed mechanism for a related cobalt-catalyzed synthesis involves the coordination of an azobenzene to the Co(III) catalyst, followed by the reversible formation of a cobaltacycle intermediate. nih.gov Subsequent migratory insertion of an aldehyde and protonation releases an alcohol intermediate, which then undergoes cyclative capture to furnish the indazole ring. nih.gov

| Reaction Pathway | Key Steps | Typical Catalyst/Reagent | Reference |

|---|---|---|---|

| C-H Activation / Cyclative Capture | C-H activation, addition to aldehyde, nucleophilic cyclization, aromatization | Rh(III) | acs.org |

| C-H Activation / Annulation | C-H activation, olefin insertion, β-hydride elimination, intramolecular cyclization | Rh(III) | nih.gov |

| [3+2] Cycloaddition | In situ aryne generation, 1,3-dipolar cycloaddition with diazo compound | CsF or TBAF (for aryne generation) | orgsyn.orgorganic-chemistry.org |

| Intramolecular Oxidative C-H Amination | Single Electron Transfer (SET), radical cyclization | Ag(I) | nih.gov |

| Cobalt-Catalyzed Cyclization | Formation of cobaltacycle, migratory insertion, protonation, cyclative capture | Co(III) | nih.gov |

Role of Catalysts and Co-catalysts in Indazole Synthesis (e.g., Rh, Cu, Pt)

Catalysts are central to many modern methods for synthesizing indazoles, offering control over reactivity and selectivity under mild conditions. The choice of metal can dramatically influence the reaction pathway.

Rhodium (Rh) catalysts are frequently employed for C-H activation strategies. nih.gov In the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, a cationic Rh(III) complex is the active catalyst that enables the initial ortho-C–H bond activation of the azobenzene. acs.org This step forms a rhodacycle intermediate, which is crucial for the subsequent addition to the aldehyde. acs.orgnih.gov

Copper (Cu) catalysts are versatile and appear in several distinct roles. In some syntheses, CuI is used as a catalyst in coupling reactions, such as the Sonogashira coupling of an iodo-indazole with an alkyne to form 3-ethynyl-1H-indazoles. nih.gov In other cases, Cu(OAc)₂ acts as a co-catalyst or oxidant. nih.govnih.gov For instance, it can be used with a silver(I) catalyst in oxidative C-H aminations or as an additive that improves yields in Rh(III)-catalyzed transformations. nih.govnih.gov Furthermore, copper has been used to catalyze the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives in a cascade process to form 3-aminoindazoles. organic-chemistry.org

Palladium (Pd) catalysts are mainstays for cross-coupling reactions to build or functionalize the indazole core. nih.gov For example, Pd(OAc)₂ has been used for oxidative benzannulation of pyrazoles with internal alkynes. nih.gov Suzuki-Miyaura couplings, catalyzed by palladium complexes, are also used to introduce aryl groups onto the indazole ring system. nih.gov

Other Metals , such as Cobalt (Co) and Silver (Ag), also play important roles. Cobalt has emerged as a cost-effective alternative to rhodium for C-H functionalization cascades. nih.gov Silver salts, particularly Ag(I), are often used as oxidants to facilitate reactions that proceed via single electron transfer (SET), as seen in the intramolecular C-H amination to form 1H-indazoles. nih.gov While Platinum (Pt) is a precious metal catalyst used in many organic transformations, its specific application in the direct synthesis of the indazole core is less commonly reported in the reviewed literature compared to Rh, Pd, and Cu. nih.gov

| Catalyst/Co-catalyst | Example Reaction Type | Proposed Role | Reference |

|---|---|---|---|

| Rhodium (Rh) | C-H Activation/Annulation | Enables C-H bond cleavage and formation of a metallacycle intermediate | nih.govacs.orgnih.gov |

| Copper (Cu) | Coupling Reactions, Oxidative Cyclizations | Catalyst for C-N bond formation; Co-catalyst/oxidant in other systems | nih.govorganic-chemistry.orgnih.gov |

| Palladium (Pd) | Cross-Coupling (Suzuki), Arylation | Catalyzes C-C and C-N bond formation via oxidative addition/reductive elimination cycles | nih.govnih.gov |

| Silver (Ag) | Intramolecular C-H Amination | Acts as a one-electron oxidant to initiate a Single Electron Transfer (SET) process | nih.gov |

| Cobalt (Co) | C-H Functionalization/Cyclization | Cost-effective alternative to Rh for C-H activation pathways | nih.govnih.gov |

Investigations into Radical and Ionic Mechanisms in Indazole Transformations

The formation of the indazole ring can proceed through either radical or ionic mechanistic pathways, and discerning between them is a key area of investigation. The specific pathway is often dictated by the reagents, catalysts, and reaction conditions.

Evidence for Radical Mechanisms: Several studies provide strong evidence for the involvement of radical intermediates.

Direct Observation and Trapping: In the electrochemical synthesis of 1H-indazole N-oxides, detailed mechanistic work involving electron paramagnetic resonance (EPR) spectroscopy suggested a radical pathway that features iminoxyl radical intermediates. researchgate.net

Electrochemical Data: In the silver(I)-mediated synthesis of 1H-indazoles, preliminary mechanistic studies pointed towards a single electron transfer (SET) from the arylhydrazone to the Ag(I) oxidant. nih.gov Cyclic voltammetry (CV) data supported this hypothesis, indicating an outer-sphere electron transfer event, which is characteristic of processes that can lead to radical ions. nih.gov

Evidence for Ionic Mechanisms: Conversely, many indazole syntheses are best described by ionic mechanisms, involving polar bond formation and charged intermediates.

Nucleophilic Attack: In the Rh(III)-catalyzed reaction between azobenzenes and aldehydes, the azo group acts as an internal nucleophile. acs.org After the initial C-H activation and addition to the aldehyde, the cyclization step is a nucleophilic attack of one of the azo nitrogen atoms onto the newly formed alcohol-bearing carbon, a distinctly ionic process. acs.orgnih.gov

Cycloadditions: The [3+2] cycloaddition of arynes and diazo compounds is a pericyclic reaction, which, while not strictly "ionic" in the sense of discrete cation/anion intermediates, involves the concerted movement of electron pairs in a closed loop, distinct from a stepwise radical pathway. orgsyn.orgorganic-chemistry.org

Deprotonation and SNAr: Some routes involve the deprotonation of a precursor followed by a nucleophilic aromatic substitution (SNAr) ring closure, a classic ionic pathway. nih.gov

In many catalytic cycles, it is common to find a combination of steps. For example, a metal may undergo oxidative addition (ionic model) and then participate in a process that has radical character. The photocatalytic amidation of 2H-indazoles involves the generation of amidyl radicals from N-aminopyridinium salts via a photoredox process. acs.org

| Mechanism Type | Key Characteristics | Supporting Evidence | Example Reaction | Reference |

|---|---|---|---|---|

| Radical | Single-electron steps; odd-electron intermediates; initiated by light, heat, or SET oxidants | EPR spectroscopy, CV data, DFT calculations showing radical pathways | Ag(I)-mediated C-H amination; Iodine-mediated cyclization | nih.govnih.govresearchgate.net |

| Ionic | Two-electron steps; even-electron intermediates (cations, anions); involves nucleophiles/electrophiles | Trapping of ionic intermediates, kinetic studies, substituent effects | Rh(III)-catalyzed cyclative capture; SNAr ring closure | nih.govacs.orgnih.gov |

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the finer details of reaction mechanisms that are difficult or impossible to observe experimentally. This includes the characterization of transient transition states and the calculation of the energy profiles of reaction pathways. dtic.mil

By modeling the structures of reactants, intermediates, transition states, and products, researchers can map out the entire reaction coordinate. These calculations provide the activation energies (the energy barriers of transition states) for each step, allowing for the identification of the rate-determining step of the reaction. Furthermore, the relative energies of intermediates and products can be calculated, providing insight into the thermodynamic driving forces of the reaction. dtic.mil

For example, DFT calculations were used to investigate the mechanism of a Rh(III)-catalyzed synthesis, revealing it to be a radical chain process. nih.gov In another study on a Pd-catalyzed reaction, DFT calculations revealed a nonclassical oxidative addition-reductive elimination mechanism. acs.org The calculations were able to distinguish between two competing pathways, an outer-sphere and an inner-sphere process, by calculating an energy difference of 3.1 kcal/mol between them. acs.org

Energetic analysis also helps explain observed chemical properties and tautomeric preferences. For the parent indazole system, thermochemical studies and theoretical calculations have shown that the 1H-indazole tautomer is energetically more stable than the 2H-indazole tautomer. chemicalbook.com The free energy difference is reported to be approximately 2.3 kcal/mol, which explains the predominance of the 1H form in many cases. chemicalbook.com These computational approaches are vital for rationalizing observed product distributions, predicting the feasibility of proposed pathways, and guiding the design of more efficient catalysts and reaction conditions.

| Computational Method | Information Obtained | Example Application in Indazole Chemistry | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, reaction energy profiles, activation energies, transition state structures | Distinguishing between radical and ionic pathways; identifying rate-determining steps | nih.govacs.orgdtic.mil |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations, heats of formation | Calculating the relative stability of tautomers (e.g., 1H- vs. 2H-indazole) | chemicalbook.com |

| Cyclic Voltammetry (CV) Simulation | Redox potentials, electron transfer kinetics | Corroborating a Single Electron Transfer (SET) mechanism | nih.gov |

Chemical Transformations and Functionalization of the Isopropyl 1h Indazole 6 Carboxylate Scaffold

Modifications at the Ester Moiety

The ester group at the 6-position of the indazole ring is a key site for chemical manipulation, allowing for its conversion into other functional groups.

Hydrolysis to the Carboxylic Acid

The isopropyl ester of 1H-indazole-6-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 1H-indazole-6-carboxylic acid. sigmaaldrich.comgoogleapis.com This transformation is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). semanticscholar.org The resulting carboxylate salt is then neutralized with an acid to yield the final carboxylic acid product. This hydrolysis is a fundamental step in creating derivatives where a carboxylic acid functionality is required for further reactions or for its intrinsic properties.

Table 1: Hydrolysis of Isopropyl 1H-indazole-6-carboxylate

| Reactant | Reagents | Product |

|---|

Conversion to Other Ester Derivatives

Transesterification of this compound allows for the synthesis of other ester derivatives. This can be accomplished through acid-catalyzed reaction with a different alcohol. masterorganicchemistry.com For example, reacting the isopropyl ester with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) would yield methyl 1H-indazole-6-carboxylate sigmaaldrich.com or ethyl 1H-indazole-6-carboxylate, respectively. This method provides a straightforward route to diversify the ester group, which can influence the compound's physical and biological properties. Additionally, direct esterification of the corresponding carboxylic acid is a common method to obtain various ester derivatives. masterorganicchemistry.comnih.gov

Table 2: Transesterification of this compound

| Reactant | Reagents | Product |

|---|

Reduction to Alcohol Functionalities

The ester group of this compound can be reduced to a primary alcohol, yielding (1H-indazol-6-yl)methanol. byjus.com A powerful reducing agent such as lithium aluminum hydride (LAH) is typically required for this transformation. byjus.comyoutube.comyoutube.commasterorganicchemistry.comcommonorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). byjus.com This reduction opens up another avenue for derivatization, as the resulting alcohol can undergo a wide range of subsequent reactions.

Table 3: Reduction of this compound

| Reactant | Reagents | Product |

|---|

Functionalization of the Indazole Core

The indazole ring system itself provides opportunities for further chemical modification, leading to a diverse array of substituted derivatives.

N-Alkylation and N-Derivatization Strategies

The nitrogen atoms of the indazole ring are nucleophilic and can be alkylated or acylated. nih.govorganic-chemistry.org Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, and the regioselectivity can be influenced by the reaction conditions, including the base and solvent used, as well as the nature of the electrophile. nih.govbeilstein-journals.orgresearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for certain substituted indazoles. nih.gov On the other hand, N-arylation can also be achieved using copper-catalyzed cross-coupling reactions with aryl halides or boronic acids. researchgate.netacs.org These N-derivatization strategies are critical for synthesizing specific isomers with desired biological activities. nih.gov

Table 4: N-Alkylation of this compound

| Reactant | Reagents | Products |

|---|

Substitutions on the Aromatic Ring (e.g., Halogenation, Amination)

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation. The position of substitution is directed by the existing substituents on the ring. The specific conditions for these reactions, such as the choice of halogenating agent and catalyst, will determine the outcome. For example, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid. youtube.com Amination of the aromatic ring can also be accomplished through various methods, including nucleophilic aromatic substitution on a pre-halogenated indazole or through transition metal-catalyzed amination reactions. These functionalizations introduce new reactive handles and can significantly alter the electronic properties of the indazole scaffold.

Table 5: Electrophilic Aromatic Substitution of the Indazole Ring

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Halogenation | X₂ (e.g., Br₂), Lewis Acid | Isopropyl halo-1H-indazole-6-carboxylate |

Formation of Polycyclic and Spirocyclic Indazole Structures

The strategic functionalization of the this compound scaffold serves as a gateway to the synthesis of more complex, multi-cyclic architectures. These intricate structures, which include polycyclic and spirocyclic systems, are of significant interest in medicinal chemistry due to their rigid frameworks and potential for novel biological activities. The construction of these systems often involves intramolecular reactions that form new rings fused or attached to the core indazole structure.

The formation of polycyclic indazoles can be achieved through various synthetic strategies, with intramolecular cyclization reactions being a prominent method. These reactions typically require the prior introduction of reactive functional groups at specific positions on the indazole ring and a tethered reaction partner. For instance, an intramolecular Heck reaction can be employed to form a new carbocyclic or heterocyclic ring fused to the indazole core. This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org While direct examples starting from this compound are not prevalent in the literature, the principles of this reaction are widely applicable. The synthesis of complex natural products has utilized intramolecular Heck reactions to construct intricate ring systems, demonstrating the power of this method. wikipedia.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, also provide an efficient route to polycyclic indazoles. These reactions can be initiated by various catalytic systems and can lead to the rapid assembly of complex molecular scaffolds from relatively simple starting materials. nih.govresearchgate.net For example, a cascade process involving an alkenyl amination followed by an intramolecular Heck reaction has been used for the synthesis of indoles, which are structurally related to indazoles. nih.gov This suggests the potential for similar strategies to be applied to appropriately substituted this compound derivatives.

Spirocyclic indazoles, characterized by a single atom being common to two rings, represent another important class of complex molecules derived from the indazole scaffold. The synthesis of these structures often involves cycloaddition reactions or tandem Michael/aldol (B89426) reactions. For example, the 1,3-dipolar cycloaddition of arynes with 6-diazocyclohex-2-en-1-one derivatives has been shown to produce spiro-3H-indazoles. researchgate.net This highlights a potential pathway where a diazo functionality, introduced at a suitable position on a derivative of this compound, could undergo cycloaddition to form a spirocyclic system.

Furthermore, organocatalytic cascade reactions have been successfully employed in the enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones. nih.gov These reactions, involving a Michael addition followed by an aldol condensation, create multiple stereocenters with high control. While this example is based on an indolinone core, the underlying principles of tandem reactions can be conceptually extended to the indazole system. By functionalizing the this compound scaffold with appropriate Michael acceptors and donors, it is conceivable to construct spirocyclic indazole derivatives. A new synthetic route to spiro[cyclohexane-1,3′-indoline]-2′,4-diones has also been developed starting from 3-chloromethylene-2-indolones and Danishefsky's diene. researchgate.net

The following table summarizes potential synthetic strategies for the formation of polycyclic and spirocyclic indazole structures, based on analogous reactions in related heterocyclic systems.

| Reaction Type | Description | Potential Application to this compound | Key Intermediates/Reagents | Reference |

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an aryl/alkenyl halide with an alkene in the same molecule to form a new ring. | Formation of fused carbocyclic or heterocyclic rings onto the indazole core. | Halo- and alkenyl-substituted indazole derivatives, Pd catalyst. | wikipedia.orgnih.gov |

| Cascade Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Rapid construction of complex polycyclic systems in a single pot. | Functionalized indazoles designed to undergo sequential cyclizations. | nih.govresearchgate.netnih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | Synthesis of spiro-indazoles by reacting a diazo-functionalized indazole with an alkene or alkyne. | Diazo-substituted indazoles, arynes, alkenes. | researchgate.net |

| Tandem Michael/Aldol Reaction | A sequence of a Michael addition followed by an aldol condensation to form a new six-membered ring. | Construction of spiro[cyclohexane-indazole] derivatives. | Indazole derivatives bearing Michael acceptor and donor functionalities. | nih.gov |

While specific, documented examples of these transformations starting directly from this compound are limited in readily available literature, the established reactivity of the indazole nucleus and the versatility of modern synthetic methods provide a strong foundation for the future development of these complex molecular architectures.

Advanced Analytical Techniques in Isopropyl 1h Indazole 6 Carboxylate Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of molecular structures, utilizing the interaction of electromagnetic radiation with matter to provide detailed information about a compound's architecture and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.govmdpi.com For Isopropyl 1H-indazole-6-carboxylate, ¹H, ¹³C, and ¹⁵N NMR are used to confirm the presence and connectivity of the indazole core, the isopropyl ester group, and the specific substitution pattern.

¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. The spectrum of this compound would be expected to show distinct signals for the aromatic protons on the indazole ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups. The N-H proton of the indazole ring typically appears as a broad singlet.

¹⁵N NMR provides direct information about the nitrogen atoms in the heterocyclic ring. nih.gov Although less sensitive, ¹⁵N NMR can distinguish between the two nitrogen environments in the indazole ring, offering further structural confirmation. nih.govresearchgate.net The chemical shifts are sensitive to substitution and tautomeric form. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar indazole structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.1 | ~135 |

| H4 | ~7.8 | ~122 |

| H5 | ~7.9 | ~124 |

| H7 | ~8.4 | ~121 |

| N-H | ~13.2 (broad) | - |

| C3 | - | ~135 |

| C3a | - | ~123 |

| C4 | - | ~122 |

| C5 | - | ~124 |

| C6 | - | ~125 |

| C7 | - | ~121 |

| C7a | - | ~141 |

| C=O | - | ~165 |

| CH (isopropyl) | ~5.2 (septet) | ~69 |

Mass Spectrometry Techniques (HR-MS, UPLC-MS/MS, GC-EI/MS, ESI)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) , often using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₂N₂O₂) of this compound, a critical step in its identification. nih.gov

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) combines the high separation efficiency of UPLC with the specificity of tandem mass spectrometry. This technique is used for both quantification and structural confirmation by analyzing the fragmentation patterns of the parent ion, providing further evidence of the molecule's substructures.

GC-EI/MS (Gas Chromatography-Electron Ionization-Mass Spectrometry) is another common technique. nih.gov In EI, the molecule is bombarded with high-energy electrons, causing predictable fragmentation. nih.gov The resulting mass spectrum serves as a molecular fingerprint, with characteristic fragments corresponding to the loss of the isopropyl group, the carboxyl group, and cleavages within the indazole ring system. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z Value | Information Provided |

|---|---|---|---|

| HR-MS | ESI (+) | [M+H]⁺ ≈ 217.0977 | Exact mass and elemental formula (C₁₁H₁₃N₂O₂⁺) |

| MS/MS | ESI (+) | Fragments from m/z 217 | Structural confirmation via fragmentation pattern |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. researchgate.net It is a rapid and effective method for identifying the functional groups present in a compound. researchgate.netnih.gov The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

Key expected absorption bands include a strong absorption for the C=O (carbonyl) stretch of the ester group, typically around 1700-1725 cm⁻¹. The N-H stretch of the indazole ring would be visible as a broad band in the region of 3100-3300 cm⁻¹. C-H stretches from the aromatic ring and the aliphatic isopropyl group would appear around 2850-3100 cm⁻¹, while C-O stretching of the ester would be found in the 1100-1300 cm⁻¹ region. The presence of these specific bands provides strong evidence for the compound's functional group composition. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indazole N-H | N-H stretch | 3100 - 3300 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2980 |

| Ester C=O | C=O stretch | 1700 - 1725 (strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

X-ray Crystallography for Molecular Structure Elucidation

For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms, the planarity of the bicyclic indazole ring system, and the spatial orientation of the isopropyl carboxylate substituent relative to the ring. researchgate.net Furthermore, this technique provides crucial information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indazole N-H and the ester carbonyl oxygen, as well as potential π–π stacking between the aromatic rings of adjacent molecules. researchgate.net This detailed structural information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Chromatographic Separation and Purity Assessment (HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A validated HPLC method, typically using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer, can effectively separate this compound from any impurities. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and for preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is used to develop the plate. The retention factor (Rf) value is characteristic for a given compound in a specific solvent system and can be used to distinguish it from other components in a mixture.

Thermochemical Analysis: Calorimetry

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. In the context of this compound, techniques like Differential Scanning Calorimetry (DSC) can be employed to study its thermal properties.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This analysis can determine key thermal characteristics such as the melting point, which is a crucial indicator of purity. Additionally, DSC can reveal information about heat capacity, phase transitions, and the thermal stability of the compound. Such thermochemical data is important for understanding the material's behavior under different temperature conditions, which is relevant for storage and handling.

Computational and Theoretical Analyses of this compound and Structurally Related Compounds

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into the structural, electronic, and reactive nature of molecules. For heterocyclic compounds like this compound and its derivatives, theoretical studies are pivotal in understanding their behavior at a molecular level. These computational approaches, ranging from Density Functional Theory (DFT) to molecular dynamics simulations, complement experimental findings and guide the rational design of new molecules with desired properties.

Coordination Chemistry and Supramolecular Assemblies Involving Indazole 6 Carboxylate Ligands

Synthesis and Characterization of Metal-Organic Coordination Compounds

The synthesis of coordination compounds involving the 1H-indazole-6-carboxylate ligand typically employs solvothermal methods. This technique involves heating the constituent reactants—a metal salt and the 1H-indazole-6-carboxylic acid (H₂L) ligand—in a suitable solvent or solvent mixture.

For instance, two novel coordination polymers, [Zn(L)(H₂O)]n (1) and [Cd₂(HL)₄]n (2), have been successfully synthesized and characterized. mdpi.com The synthesis of the zinc-based polymer involved the reaction of zinc acetate (B1210297) (Zn(CH₃COO)₂) with 1H-indazole-6-carboxylic acid in a 1:2 molar ratio within a N,N-dimethylformamide/water (DMF/H₂O) mixture. mdpi.com A similar procedure, substituting zinc acetate with cadmium acetate (Cd(CH₃COO)₂), yielded the cadmium-based framework. mdpi.com

Once synthesized, these crystalline materials are subjected to rigorous characterization to determine their composition and structure. Standard techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the compound and to confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate and indazole groups. mdpi.com

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen), which helps to confirm the empirical formula of the synthesized compound. mdpi.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the coordination polymers and to determine the temperature at which they decompose or lose solvent molecules. researchgate.net

The table below summarizes the synthesis details for the two representative coordination polymers based on 1H-indazole-6-carboxylate.

| Compound | Formula | Metal Salt | Ligand | Solvent | Dimensionality |

| 1 | [Zn(L)(H₂O)]n | Zn(CH₃COO)₂ | 1H-indazole-6-carboxylic acid | DMF/H₂O | 1D Double Chain |

| 2 | [Cd₂(HL)₄]n | Cd(CH₃COO)₂ | 1H-indazole-6-carboxylic acid | DMF/H₂O | 3D Network |

Table 1: Synthesis and Structural Summary of Indazole-6-carboxylate Coordination Polymers. Data sourced from mdpi.com.

Ligand Binding Modes and Coordination Geometries

The versatility of the 1H-indazole-6-carboxylate ligand is evident in its diverse coordination modes, which dictate the final architecture of the resulting coordination polymer. The ligand can be fully deprotonated (L²⁻) or partially deprotonated (HL⁻), and it can bind to metal centers through the nitrogen atoms of the pyrazole (B372694) ring and/or the oxygen atoms of the carboxylate group. mdpi.com

In the zinc complex, [Zn(L)(H₂O)]n , the ligand is fully deprotonated and acts as a bridge between zinc ions, leading to a double-chain structure. mdpi.com In contrast, the cadmium complex, [Cd₂(HL)₄]n , features a partially protonated ligand (HL⁻), which contributes to the formation of a more complex three-dimensional network. mdpi.com

The coordination geometry around the metal ion is another critical aspect. Metal ions have preferred coordination numbers and geometries (e.g., tetrahedral, octahedral) that influence the structure. nih.gov

In [Zn(L)(H₂O)]n , the Zn(II) ion is coordinated by atoms from the indazole-6-carboxylate ligands and a water molecule. mdpi.com

In [Cd₂(HL)₄]n , the Cd(II) ions are coordinated by the nitrogen and oxygen atoms of four different indazole-6-carboxylate ligands, resulting in a distinct coordination environment that supports a 3D framework. mdpi.com

The carboxylate group itself can adopt several binding modes, such as monodentate, bidentate chelating, or bidentate bridging, which adds another layer of structural complexity and potential for designing specific framework topologies. nih.govresearchgate.net

Formation of Coordination Polymers and Metal-Organic Frameworks

The self-assembly process, driven by the coordination preferences of the metal ion and the binding modes of the ligand, leads to the formation of extended structures. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers or three-dimensional (3D) frameworks, often referred to as Metal-Organic Frameworks (MOFs). nih.govmdpi.com

As demonstrated by the compounds derived from 1H-indazole-6-carboxylic acid:

[Zn(L)(H₂O)]n forms a 1D coordination polymer, which can be described as a double-chain structure. mdpi.com

[Cd₂(HL)₄]n assembles into a 3D network, which qualifies it as a MOF. mdpi.com

Luminescent Properties of Indazole-Derived Coordination Compounds

Coordination compounds built with d¹⁰ metal ions, such as Zn(II) and Cd(II), are excellent candidates for photoluminescent materials. mdpi.com The completely filled d-orbitals of these metals prevent fluorescence quenching that can occur via d-d electronic transitions, thus allowing for ligand-based luminescence to be observed. mdpi.com

The luminescent properties of these materials are of significant interest for potential applications in chemical sensing, where the emission intensity or wavelength could change upon interaction with specific molecules, and in the development of new optical materials. mdpi.commdpi.com

The table below presents a summary of the observed luminescent properties.

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Origin of Emission |

| H₂L (Free Ligand) | ~340 | ~400-420 | Ligand-centered π←π |

| [Zn(L)(H₂O)]n | ~340 | ~400-420 | Ligand-centered π←π |

| [Cd₂(HL)₄]n | ~340 | ~400-420 | Ligand-centered π*←π |

Table 2: Luminescence Data for 1H-indazole-6-carboxylic acid (H₂L) and its Coordination Polymers. Data interpreted from mdpi.com.

Advanced Applications in Organic Synthesis Research

Utilization as Key Intermediates for Complex Molecular Architectures

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds. nih.govnih.gov Isopropyl 1H-indazole-6-carboxylate, and its parent acid, 1H-indazole-6-carboxylic acid, serve as crucial intermediates in the synthesis of these complex molecular architectures, particularly in the development of novel therapeutic agents. chemimpex.com The strategic placement of the carboxylate group at the C6 position provides a convenient handle for synthetic modifications, allowing for the elaboration of the indazole core into more intricate structures.

Research has demonstrated the importance of the indazole nucleus in compounds designed as kinase inhibitors for cancer therapy. nih.gov For instance, complex derivatives built upon the indazole framework, such as Pazopanib and Axitinib, are approved drugs for treating various cancers. nih.gov The synthesis of these and other elaborate molecules often involves multi-step sequences where an indazole derivative, like this compound, is a central component. Synthetic strategies frequently involve coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at various positions of the indazole ring to introduce new substituents and build molecular complexity.

For example, studies have shown the synthesis of novel indazole derivatives with substituted phenyl groups at the C3 position and hydrophilic groups at the C6 position, starting from precursors like 6-bromo-1H-indazole. nih.gov These transformations highlight how the C6 position is a key site for modification to influence the biological activity of the final compound. The isopropyl ester of 1H-indazole-6-carboxylic acid can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional groups, further expanding its utility in constructing diverse and complex molecules. researchgate.net

Table 1: Examples of Complex Molecules Derived from Indazole Scaffolds

| Compound Class | Synthetic Precursor Example | Key Transformations | Application Area | Reference |

| Kinase Inhibitors | 6-Bromo-1H-indazole | Suzuki Coupling, Amination | Oncology | nih.gov |

| Anti-inflammatory Agents | 1H-Indazole-6-carboxylic acid | Amide Coupling | Inflammation | chemimpex.com |

| Antiangiogenic Agents | 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | Amide bond formation | Oncology | researchgate.net |

| IDO1 Inhibitors | 4,6-disubstituted-1H-indazoles | Multi-step synthesis | Oncology | nih.gov |

Precursor Development for Specific Organic Transformations

The reactivity of the indazole ring system makes this compound an excellent precursor for a variety of specific organic transformations. The presence of multiple reaction sites—the N-H of the pyrazole (B372694) ring, and the various C-H bonds on both the pyrazole and benzene (B151609) rings—allows for diverse functionalization.

One important transformation is the palladium-catalyzed cyanation of halo-indazoles. For example, 3-iodo-1H-indazole can be efficiently converted to 1H-indazole-3-carbonitrile using potassium ferrocyanide as a cyanide source. orgsyn.org This methodology could be applied to a halogenated derivative of this compound to introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or tetrazoles.

Another key area of research is the direct C-H bond functionalization of the indazole core. Silver-mediated intramolecular oxidative C-H bond amination has been reported for the synthesis of N-aryl-1H-indazoles. acs.org This type of transformation, when applied to precursors derived from this compound, could provide efficient routes to N-substituted indazoles, which are common motifs in bioactive molecules. Furthermore, palladium-catalyzed double C(sp2)-H bond functionalization has been used to construct the indazole ring itself from sulfonyl hydrazides, demonstrating the advanced synthetic methods being developed around this heterocyclic system. acs.org

The reaction of indazole derivatives in coupling reactions is also well-established. For instance, Suzuki-Miyaura coupling is a common method for creating C-C bonds by reacting a halo-indazole with a boronic acid. This has been used to synthesize 3-phenyl-1H-indazole derivatives, showcasing a powerful tool for adding aryl substituents to the indazole scaffold. nih.gov

Table 2: Key Organic Transformations Utilizing Indazole Precursors

| Transformation | Reagents/Catalyst | Precursor Type | Product Type | Reference |

| Cyanation | K₄[Fe(CN)₆], Palladium catalyst | 3-Iodo-1H-indazole | 1H-Indazole-3-carbonitrile | orgsyn.org |

| Intramolecular C-H Amination | Silver(I) salts | N'-(2-biphenyl)hydrazides | N-Aryl-1H-indazoles | acs.org |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | 3-Bromo-1H-indazole | 3-Aryl-1H-indazoles | nih.gov |

| [3+2] Cycloaddition | Diazo compounds, Benzyne precursors | Substituted diazo compounds | Substituted 1H-indazoles | orgsyn.org |

Methodologies for Isotopic Labeling of Indazole Derivatives

Isotopic labeling is a critical technique in pharmaceutical research for studying the metabolism, distribution, and target engagement of drug candidates. researchgate.net Indazole derivatives, including structures related to this compound, are candidates for labeling with isotopes such as deuterium (B1214612) (²H), carbon-11 (B1219553) (¹¹C), and fluorine-18 (B77423) (¹⁸F) for use in metabolic studies or as radiotracers for Positron Emission Tomography (PET) imaging.

PET imaging is a powerful non-invasive technique that allows for the visualization and quantification of physiological processes. The development of ¹⁸F-labeled PET radiotracers based on the indazole scaffold is an active area of research. koreascience.kr For example, an ¹⁸F-labeled derivative of a YC-1 analog, which contains an indazole core, has been synthesized and evaluated for its potential in imaging hypoxia-inducible factor-1α (HIF-1α), a biomarker for many solid tumors. koreascience.kr This demonstrates a direct application of isotopic labeling to an indazole-based molecule for advanced cancer diagnostics.

The general strategies for isotopic labeling of heterocyclic compounds are applicable to the indazole ring system. For instance, deuterium labeling can be achieved using deuterated reagents, such as D₂O, during synthesis. researchgate.net For PET isotopes like ¹¹C and ¹⁸F, which have short half-lives, rapid labeling procedures are required. This often involves introducing the isotope in the final steps of the synthesis. For example, ¹¹C can be introduced via methylation with [¹¹C]methyl iodide or triflate, while ¹⁸F is typically introduced via nucleophilic substitution with [¹⁸F]fluoride.

While specific examples of isotopically labeled this compound are not prevalent in the literature, the established methodologies for labeling other indazoles and related heterocyclic systems provide a clear roadmap for how such labeling could be achieved. The carboxylate group could potentially be used as a handle for introducing a labeled moiety, or labeling could be performed at other positions on the indazole ring.

Q & A

Q. What are the established synthetic routes for Isopropyl 1H-indazole-6-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves alkylation and saponification steps. For example, alkylation using sodium hexamethyldisilazane in tetrahydrofuran under reflux yields ~44%, followed by saponification with NaOH (53% yield) . Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.

- Temperature Control : Reflux conditions improve reaction kinetics.

- Catalyst Use : Phase-transfer catalysts may increase alkylation efficiency.

Yield discrepancies between steps suggest purification (e.g., column chromatography) is critical for intermediate isolation.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., isopropyl ester protons at δ ~1.2–1.4 ppm, indazole aromatic protons).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achievable using reverse-phase C18 columns (UV detection at λ ~300 nm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNO, exact mass 204.09 g/mol).

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound derivatives?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) diffraction data from single crystals (grown via slow evaporation in DCM/hexane).

- Refinement in SHELXL : Use the AFIX command for constrained hydrogen atoms and ISOR restraints for thermal parameter optimization .

- Validation : Check R-factors (<5%) and residual electron density maps for model accuracy. Structural analogs (e.g., methyl esters) provide reference geometries .

Q. What role does the isopropyl ester group play in the photoluminescent properties of indazole-carboxylate metal complexes?

Methodological Answer:

- Ligand-Centered Transitions : The isopropyl group modifies steric hindrance, affecting π-conjugation in the indazole-carboxylate ligand. This alters emission wavelengths (e.g., λmax shifts in Zn(II)/Cd(II) coordination polymers) .

- Experimental Validation : Compare photoluminescence spectra of methyl vs. isopropyl esters under UV excitation (e.g., 365 nm). Quantum yield calculations quantify emissive efficiency.

Q. How can molecular docking studies elucidate the binding mechanisms of this compound with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where indazole derivatives show affinity .

- Docking Workflow :

- Prepare ligand (isopropyl ester) and receptor (PDB ID: 1CX2) structures with AutoDock Tools.

- Use Lamarckian genetic algorithms for conformational sampling.

- Validate binding poses via MD simulations (RMSD <2.0 Å).

- SAR Analysis : Compare docking scores (ΔG) with methyl or ethyl analogs to assess ester group contributions.

Q. What strategies address conflicting bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes to assess ester hydrolysis rates (e.g., isopropyl → carboxylic acid).

- Solubility Optimization : Formulate with co-solvents (e.g., PEG-400) or cyclodextrins to enhance bioavailability .

- Dose-Response Analysis : Re-evaluate in vivo efficacy using pharmacokinetic-guided dosing regimens. Structural analogs (e.g., 6-chloro derivatives) may resolve toxicity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.